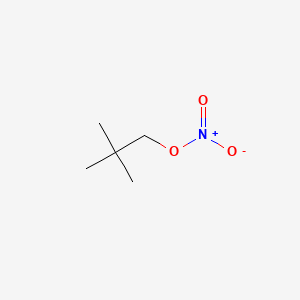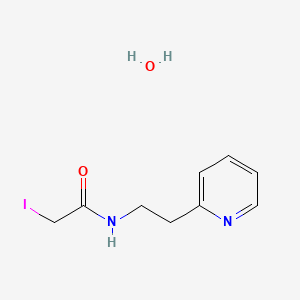
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate is a chemical compound with the molecular formula C9-H11-I-N2-O.H2-O and a molecular weight of 308.14 g/mol . This compound is known for its unique structure, which includes an iodine atom and a pyridyl group, making it a valuable compound in various scientific research applications .
Preparation Methods
The synthesis of Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate involves several steps. One common method includes the reaction of 2-iodoacetamide with 2-(2-pyridyl)ethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the monohydrate form .
Chemical Reactions Analysis
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate involves its interaction with specific molecular targets. The iodine atom and pyridyl group play crucial roles in its binding to target proteins and enzymes . These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate can be compared with other similar compounds such as:
The uniqueness of this compound lies in its specific structure, which includes both an iodine atom and a pyridyl group, providing distinct chemical and biological properties .
Properties
CAS No. |
73664-47-8 |
|---|---|
Molecular Formula |
C9H13IN2O2 |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-iodo-N-(2-pyridin-2-ylethyl)acetamide;hydrate |
InChI |
InChI=1S/C9H11IN2O.H2O/c10-7-9(13)12-6-4-8-3-1-2-5-11-8;/h1-3,5H,4,6-7H2,(H,12,13);1H2 |
InChI Key |
HSFGRSOQKHBNML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CI.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


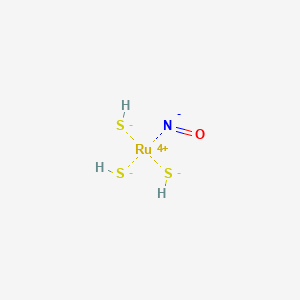
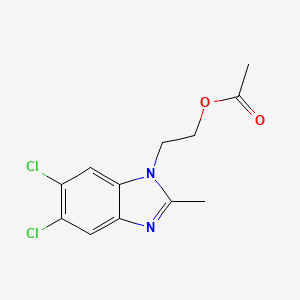
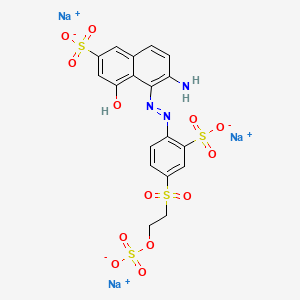
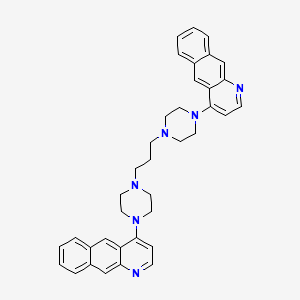
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)

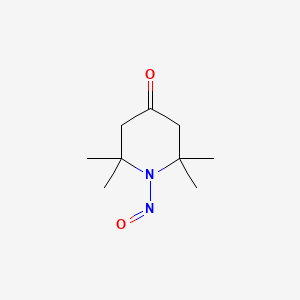
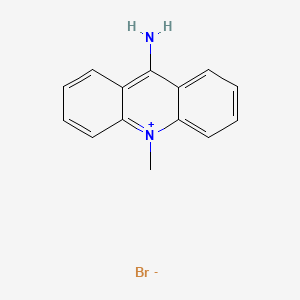
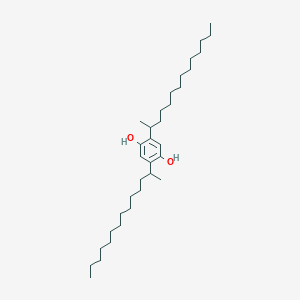
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)


